Succinylmonocholine iodide

Descripción general

Descripción

Synthesis Analysis

The synthesis of succinylmonocholine iodide, along with its analogs and derivatives, often involves complex chemical processes. For instance, the synthesis and characterization of succinylcholine and succinylmonocholine isotopologues have been described, utilizing methods such as nuclear magnetic resonance (NMR) spectroscopy, fast atom bombardment mass spectroscopy (FAB-MS), and high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) for analysis (Kuepper, Musshoff, & Madea, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to succinylmonocholine iodide has been extensively studied. X-ray crystallographic analysis, for example, has been employed to determine the structures of related compounds, providing insights into their conformation and molecular interactions (Sharutin et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving succinylmonocholine iodide can be complex and varied. Research has explored the hydrolysis of succinylmonocholine iodide in comparison to succinyldicholine, revealing differences in hydrolysis rates and the effects on neuromuscular transmission (Foldes, 1953). These studies contribute to understanding the chemical behavior and properties of succinylmonocholine iodide in biological contexts.

Physical Properties Analysis

The physical properties of succinylmonocholine iodide, such as stability, solubility, and crystalline structure, are crucial for its application in various fields. The synthesis and analysis of related compounds provide valuable information on these properties, which is essential for their practical use and handling (Merritt et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, formation of derivatives, and interaction with biological molecules, are key areas of study. Research into the synthesis of derivatives and their characterization through techniques like NMR and mass spectrometry helps in elucidating these chemical properties and their implications for scientific and medical applications (Kuepper, Musshoff, & Madea, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Succinylmonocholine iodide (SMC) has been the subject of research due to its role as a breakdown product of succinylcholine (SUX), a muscle relaxant. Research has focused on the synthesis and characterization of deuterated analogs of SMC for mass spectrometric analyses. This is crucial in clinical and forensic settings to quantify SUX and SMC in biological matrices. The tailored synthesis of SUX-d18 and SMC-d3 offers the possibility to simultaneously quantify SUX and SMC using isotope dilution mass spectrometry, which is significant for both clinical and forensic applications (Kuepper, Musshoff, & Madea, 2007).

Photodynamic Therapy

SMC has been employed in the development of advanced therapies. In one study, IR780 iodide, a near-infrared dye, was loaded into micelles for breast cancer photodynamic therapy. The micelles encapsulated IR780 with high efficiency, demonstrating potential as a therapeutic and diagnostic tool for cancer treatment (Pais-Silva, Melo-Diogo, & Correia, 2017).

Nuclear Medicine

In nuclear medicine, the role of iodide, including compounds like SMC, has been a key area of research. The sodium/iodide symporter (NIS) facilitates iodide uptake in thyroid cells, leading to various applications in thyroid cancer diagnosis and treatment. Understanding the behavior of iodide in the body has implications for the development of new diagnostic and therapeutic strategies in nuclear medicine (Youn, Jeong, & Chung, 2010).

Iodine Analysis in Complex Matrices

Research has also focused on the quantification of iodine in complex matrices, which is crucial for understanding the biogeochemical cycling of iodine and its environmental impact. This includes developing methods for the reliable and inexpensive detection of iodine, essential for both epidemiological studies and environmental monitoring (Shelor & Dasgupta, 2011).

Energy-Metabolic Composition

Studies on iodine-iodide complexes, incorporating compounds like SMC, have examined their effects on energy metabolism, particularly in animal health. Research in this area aims at developing compositions that can effectively normalize pathological biochemical processes and activate energy metabolism (Evglevskiy, Shvets, & Mikhaleva, 2021).

Iodide Uptake and Transport in Cells

Investigations into the transposition of the thyroid iodide uptake system into nonthyroid tumor cells have been conducted to enhance radioiodine therapy for nonthyroid cancers. This involves gene transfers to facilitate iodide uptake and organification in target cells, which could potentially improve the efficacy of radioiodine therapy (Boland et al., 2002).

Propiedades

IUPAC Name |

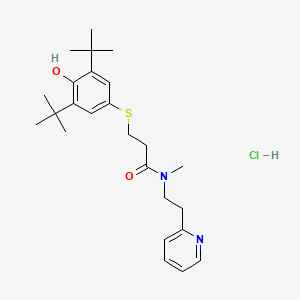

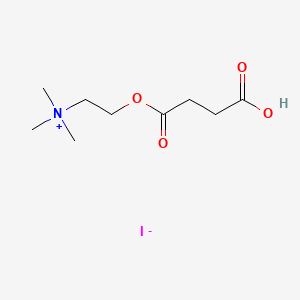

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSYFCOIPGPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinylmonocholine iodide | |

CAS RN |

14720-92-4 | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)